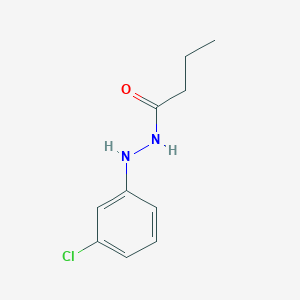

![molecular formula C17H14N2O3S B5509823 2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5509823.png)

2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridazinone derivatives involves several key steps including Friedel-Crafts acylation, cyclization, condensation reactions, and sometimes specific substitutions to introduce various functional groups to the core pyridazinone structure. For instance, Soliman and El-Sakka (2011) described a comprehensive synthesis route for creating 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, employing methods like Friedel-Crafts acylation, cyclization with hydrazine hydrate, and subsequent condensation reactions (Soliman & El-Sakka, 2011).

Molecular Structure Analysis

Understanding the molecular structure of pyridazinone derivatives is crucial for their chemical and biological activity analysis. Techniques like X-ray diffraction (XRD) and various spectroscopic methods (IR, NMR, UV-vis) are often used to elucidate these structures. For example, Lakshminarayana et al. (2009) provided a detailed XRD analysis of a closely related compound, showcasing its molecular geometry and intermolecular interactions (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Pyridazinone derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include condensation with aldehydes, cyclization reactions, and substitutions that allow for the synthesis of a wide range of derivatives with potential biological activities. The study by Gaby et al. (2003) highlights the synthesis of novel pyridazinone derivatives through condensation and cyclization reactions, demonstrating the chemical versatility of the pyridazinone scaffold (Gaby et al., 2003).

Physical Properties Analysis

The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystallinity, are important for their formulation and application in various fields. These properties are typically influenced by the nature of substituents on the pyridazinone ring. Detailed studies on physical properties are essential for understanding the behavior of these compounds under different conditions.

Chemical Properties Analysis

The chemical properties of pyridazinone derivatives, including reactivity, stability, and electronic properties, are crucial for their application in medicinal chemistry and other fields. Dede et al. (2018) investigated the electronic properties of a pyridazinone derivative using spectroscopic techniques and DFT calculations, providing insights into its stability and reactivity (Dede, Avcı, & Bahçelī, 2018).

Scientific Research Applications

Synthesis and Biological Activity

2-[2-(4-Methoxyphenyl)-2-oxoethyl]-6-(2-Thienyl)-3(2H)-pyridazinone and its derivatives have been extensively studied for their potential as therapeutic agents due to their diverse biological activities. The compound has been a subject of interest in the synthesis of novel compounds with expected pharmacological properties, including anti-inflammatory, analgesic, and cardioprotective effects. Studies have demonstrated the synthesis of related pyridazinone derivatives, highlighting their anti-inflammatory and analgesic properties without significant ulcerogenic and cardiovascular side effects, suggesting their potential in developing safer therapeutic agents (Sharma & Bansal, 2016).

Chemical Synthesis Approaches

The synthesis of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]-6-(2-Thienyl)-3(2H)-pyridazinone and its analogs involves various chemical strategies to introduce functional groups that could potentially modulate the biological activity of the compounds. For example, novel synthesis methods have been reported for the preparation of pyridazinone derivatives starting from readily available precursors. These methods involve regiospecific conversions and cyclization reactions to form the pyridazinone skeleton, which is crucial for the biological activity of these compounds (Koza et al., 2013).

Antinociceptive and Antimicrobial Activities

Further investigations into the derivatives of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]-6-(2-Thienyl)-3(2H)-pyridazinone have explored their antinociceptive and antimicrobial activities. The synthesis of new Mannich bases of arylpyridazinones has shown promising analgesic and anti-inflammatory activities. These compounds have displayed more potent analgesic activity than traditional NSAIDs in certain models, alongside comparable anti-inflammatory effects without gastric ulcerogenic effects, suggesting their potential in pain and inflammation management (Gökçe et al., 2005).

Pharmacological Profiling

The pharmacological profile of pyridazinone derivatives, including those similar in structure to 2-[2-(4-Methoxyphenyl)-2-oxoethyl]-6-(2-Thienyl)-3(2H)-pyridazinone, has been further refined through the synthesis and testing of stereoisomers. These studies have elucidated the contributions of stereochemistry to the biological activities of these compounds, providing insights into the development of more targeted and effective therapeutic agents (Howson et al., 1988).

properties

IUPAC Name |

2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-22-13-6-4-12(5-7-13)15(20)11-19-17(21)9-8-14(18-19)16-3-2-10-23-16/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNBTIZFIJSIHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)

![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)

![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)

![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)

![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5509809.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5509815.png)

![3-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5509817.png)

![1-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5509826.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509829.png)